Treprostinil Acyl-beta-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

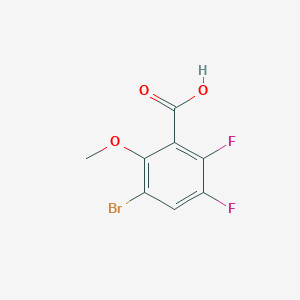

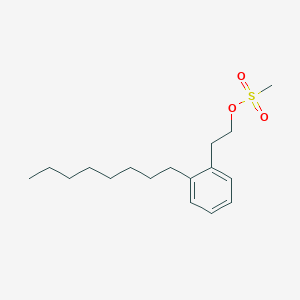

Treprostinil Acyl-beta-D-Glucuronide is a metabolite of treprostinil, a prostacyclin analog used primarily in the treatment of pulmonary arterial hypertension. This compound is formed through the process of acyl glucuronidation, a major metabolic conjugation reaction for carboxylic acid drugs in mammals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Treprostinil Acyl-beta-D-Glucuronide involves the conjugation of treprostinil with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include an aqueous environment with a suitable buffer to maintain pH stability .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

Análisis De Reacciones Químicas

Types of Reactions

Treprostinil Acyl-beta-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its metabolic stability and potential toxicity .

Common Reagents and Conditions

Common reagents used in the study of this compound reactions include various buffers to maintain pH, and specific enzymes like UGT for glucuronidation. The conditions often involve controlled temperatures and aqueous environments to mimic physiological conditions .

Major Products Formed

The major products formed from the reactions of this compound include its hydrolyzed forms and protein adducts, which are significant in understanding its pharmacokinetics and potential adverse effects .

Aplicaciones Científicas De Investigación

Treprostinil Acyl-beta-D-Glucuronide has several scientific research applications:

Mecanismo De Acción

Treprostinil Acyl-beta-D-Glucuronide exerts its effects primarily through its parent compound, treprostinil. Treprostinil binds and activates the prostacyclin receptor, prostaglandin D2 receptor 1, and prostaglandin E2 receptor 2. This activation leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, promoting vasodilation and inhibition of platelet aggregation . The glucuronidation of treprostinil to form this compound is a detoxification pathway that aids in the excretion of the drug .

Comparación Con Compuestos Similares

Similar Compounds

Epoprostenol Acyl-beta-D-Glucuronide: Another prostacyclin analog metabolite with similar pharmacological properties but a shorter half-life.

Iloprost Acyl-beta-D-Glucuronide: Similar in function but differs in its stability and pharmacokinetic profile.

Uniqueness

Treprostinil Acyl-beta-D-Glucuronide is unique due to its stability and longer half-life compared to other prostacyclin analogs. This stability allows for more consistent therapeutic effects and fewer dosing requirements .

Propiedades

Fórmula molecular |

C29H42O11 |

|---|---|

Peso molecular |

566.6 g/mol |

Nombre IUPAC |

(3S,6S)-6-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C29H42O11/c1-2-3-4-7-17(30)9-10-18-19-11-15-6-5-8-22(20(15)12-16(19)13-21(18)31)38-14-23(32)39-29-26(35)24(33)25(34)27(40-29)28(36)37/h5-6,8,16-19,21,24-27,29-31,33-35H,2-4,7,9-14H2,1H3,(H,36,37)/t16-,17?,18+,19-,21+,24?,25-,26?,27?,29+/m0/s1 |

Clave InChI |

WGYOJYLHBMLVFP-KWXFKHRRSA-N |

SMILES isomérico |

CCCCCC(CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)O)O |

SMILES canónico |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)

![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)